Cas no 77970-53-7 (2-(ethanesulfonyl)-1-phenylethan-1-one)

2-(Ethanesulfonyl)-1-phenylethan-1-one is a sulfone-containing aromatic ketone with potential applications in organic synthesis and pharmaceutical intermediates. Its structure combines an ethanesulfonyl moiety with a phenyl ketone group, offering reactivity useful for nucleophilic and electrophilic transformations. The ethanesulfonyl group enhances stability and may facilitate selective functionalization, making it valuable in the development of bioactive compounds. This compound is particularly relevant in medicinal chemistry, where sulfone derivatives are explored for their pharmacological properties. Its well-defined molecular architecture allows for precise modifications, supporting research in drug discovery and fine chemical synthesis. High purity grades ensure consistent performance in laboratory and industrial applications.
2-(ethanesulfonyl)-1-phenylethan-1-one structure
77970-53-7 structure
Product Name:2-(ethanesulfonyl)-1-phenylethan-1-one
CAS No:77970-53-7
MF:C10H12O3S
MW:212.265481948853
MDL:MFCD00047810
CID:535149
PubChem ID:19033550
Update Time:2025-10-30

2-(ethanesulfonyl)-1-phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-(ethylsulfonyl)-1-phenyl-
    • 2-ethylsulfonyl-1-phenylethanone
    • 2-(ethylsulfonyl)-1-phenylethanone
    • EN300-213895
    • CS-0239497
    • 77970-53-7
    • AKOS013970618
    • CDA97053
    • SCHEMBL8761020
    • 2-(Ethanesulfonyl)-1-phenylethan-1-one
    • DTXSID10597572
    • 2-(ethanesulfonyl)-1-phenylethan-1-one
    • MDL: MFCD00047810
    • Inchi: 1S/C10H12O3S/c1-2-14(12,13)8-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
    • InChI Key: CWSMVHKSBBRQFZ-UHFFFAOYSA-N
    • SMILES: S(CC)(CC(C1C=CC=CC=1)=O)(=O)=O

Computed Properties

  • Exact Mass: 212.05071541g/mol
  • Monoisotopic Mass: 212.05071541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 59.6Ų

2-(ethanesulfonyl)-1-phenylethan-1-one Pricemore >>

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Additional information on 2-(ethanesulfonyl)-1-phenylethan-1-one

Comprehensive Analysis of 2-(Ethanesulfonyl)-1-Phenylethan-1-One (CAS No. 77970-53-7): Properties, Applications, and Industry Trends

2-(Ethanesulfonyl)-1-phenylethan-1-one (CAS No. 77970-53-7) is an organosulfur compound with a molecular formula of C10H12O3S. This sulfone derivative has garnered significant attention in pharmaceutical and specialty chemical research due to its unique structural features. The compound's ethanesulfonyl group enhances its stability and reactivity, making it valuable for synthetic applications. Recent studies highlight its potential as a building block in drug discovery, particularly for kinase inhibitors and anti-inflammatory agents.

In the context of green chemistry trends, researchers are exploring solvent-free synthesis methods for 2-(ethanesulfonyl)-1-phenylethan-1-one to reduce environmental impact. The compound's crystallinity and thermal stability (decomposition point >200°C) make it suitable for high-temperature applications. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), addressing the pharmaceutical industry's demand for high-quality intermediates.

The global market for sulfone-containing compounds is projected to grow at 6.2% CAGR (2023-2030), driven by demand for electronic materials and biodegradable polymers. 2-(Ethanesulfonyl)-1-phenylethan-1-one shows promise in photoinitiator systems for UV-curable coatings, responding to the sustainable packaging movement. Its low toxicity profile (LD50 >2000 mg/kg) meets REACH compliance standards, making it preferable to traditional aromatic sulfones.

Recent patent filings (2022-2023) reveal novel applications of CAS 77970-53-7 in organic electronics, particularly as an electron-transport material in OLED devices. The compound's conjugated system facilitates charge mobility while maintaining solution processability. Manufacturers are optimizing scale-up processes through continuous flow chemistry, achieving >85% yield with PPM-level metal impurities - critical for battery electrolyte additives in next-gen energy storage systems.

Quality control protocols for 2-(ethanesulfonyl)acetophenone (alternative name) emphasize chromatographic purity and residual solvent monitoring. The compound's storage stability under nitrogen atmosphere exceeds 24 months at -20°C, addressing supply chain challenges. Emerging research explores its chiral derivatives for asymmetric catalysis, aligning with the pharmaceutical industry's focus on enantioselective synthesis of active ingredients.

From a regulatory perspective, 77970-53-7 complies with major pharmacopoeias (USP/EP) for pharmaceutical intermediates. Its water solubility (2.1 g/L at 25°C) and logP value (1.8) make it suitable for formulation development. Analytical method development studies using UHPLC-QTOF have identified optimal separation conditions for isomeric impurities, crucial for quality by design (QbD) approaches in manufacturing.

The compound's structure-activity relationship (SAR) is being investigated for bioconjugation applications in antibody-drug conjugates (ADCs). Its sulfone moiety shows selective reactivity with cysteine residues, enabling site-specific modification of biologics. These advancements position 2-(ethanesulfonyl)-1-phenylethan-1-one as a versatile tool in precision medicine development pipelines.

Industrial scale production utilizes phase-transfer catalysis to improve atom economy, reducing waste generation. Life cycle assessment (LCA) studies indicate a 40% lower carbon footprint compared to traditional sulfonation methods. These sustainable manufacturing practices align with the UN's Sustainable Development Goals (SDGs), particularly SDG 12 (responsible consumption).

In material science, the compound's dielectric propertiesr = 3.2 at 1 MHz) suggest applications in high-frequency electronics. Its crystal packing characteristics, determined by X-ray diffraction, reveal intermolecular interactions valuable for co-crystal engineering - an emerging strategy to improve API solubility.

Future research directions include exploring microwave-assisted synthesis to reduce reaction times and developing biocatalytic routes using engineered sulfotransferases. The compound's versatility across pharmaceuticals, materials science, and specialty chemicals ensures its continued relevance in cutting-edge research and industrial applications.

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